molecular formula C16H17N3OS B250885 N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea

N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B250885
M. Wt: 299.4 g/mol
InChI Key: MAOHTXQSFKXAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea, also known as EPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTU is a thiourea derivative that is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea is in the field of cancer research. N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in the treatment of parasitic infections, such as leishmaniasis and trypanosomiasis.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of essential metabolites in cancer cells and parasites. Specifically, N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of nucleotides.
Biochemical and Physiological Effects:
N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Additionally, N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of parasites by disrupting their metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea for lab experiments is its specificity towards cancer cells and parasites, making it a potential candidate for targeted therapy. Additionally, N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have low toxicity towards normal cells, making it a safer option for cancer therapy compared to traditional chemotherapeutic agents. However, one of the limitations of N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea. One potential direction is to study its potential applications in the treatment of other parasitic infections, such as malaria. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea and to identify potential targets for its use in cancer therapy. Finally, research is needed to improve the solubility of N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea, making it a more viable option for in vivo studies.

Synthesis Methods

N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea is synthesized through a specific method that involves the reaction of 4-ethylbenzoyl isothiocyanate with 3-pyridinemethanamine in the presence of a base. This reaction results in the formation of N-(4-ethylbenzoyl)-N'-(3-pyridinylmethyl)thiourea, which is a white crystalline solid with a melting point of 170-172°C.

properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

4-ethyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide

InChI

InChI=1S/C16H17N3OS/c1-2-12-5-7-14(8-6-12)15(20)19-16(21)18-11-13-4-3-9-17-10-13/h3-10H,2,11H2,1H3,(H2,18,19,20,21)

InChI Key

MAOHTXQSFKXAIT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2

solubility

39.9 [ug/mL]

Origin of Product

United States

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